molecular formula C22H23Cl2N3O3S B4973687 2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide

2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B4973687
M. Wt: 480.4 g/mol
InChI Key: ZQBMZGACJFNEIP-UHFFFAOYSA-N
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Description

2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, sulfanyl, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the sulfanyl group, and the coupling with the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution of the dichlorophenoxy group can lead to various substituted derivatives.

Scientific Research Applications

2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
  • 2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide may exhibit unique properties due to the specific arrangement of its functional groups

Properties

IUPAC Name

2-[[5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2N3O3S/c1-14(2)16-6-3-4-7-18(16)25-20(28)13-31-22-27-26-21(30-22)8-5-11-29-19-10-9-15(23)12-17(19)24/h3-4,6-7,9-10,12,14H,5,8,11,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBMZGACJFNEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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